molecular formula C24H31FO6 B1673468 Fluperolone acetate CAS No. 2119-75-7

Fluperolone acetate

Cat. No. B1673468
CAS RN: 2119-75-7
M. Wt: 434.5 g/mol
InChI Key: MOKYICPCWNMWJX-HHSSZDEYSA-N
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Description

Fluperolone acetate is a corticosteroid . It has been used topically . It is a synthetic glucocorticoid corticosteroid . The molecular formula of Fluperolone acetate is C24H31FO6 .


Physical And Chemical Properties Analysis

Fluperolone acetate has a molecular weight of 434.50 g/mol . Its molecular formula is C24H31FO6 .

Scientific Research Applications

1. Efficacy in Treating Skin Conditions

Fluperolone acetate has been studied for its effectiveness in treating various dermatological conditions. In a study published in the Drug and Therapeutics Bulletin (1963), fluperolone, a fluorinated prednisolone derivative, was found to be as effective as hydrocortisone in relieving itching and other symptoms associated with skin conditions. This study highlighted its potential as a topical corticosteroid for skin treatments (Drug and Therapeutics Bulletin, 1963).

2. Application in Psoriasis Treatment

Fluperolone acetate's efficacy was also evaluated in the treatment of psoriasis. A clinical trial conducted in 1964 suggested that fluperolone might be superior to triamcinolone cream in treating this condition. This finding indicates the potential use of fluperolone acetate in therapeutic applications for psoriasis and similar dermatoses (Khoo, Fung, & Koh, 1964).

3. Anti-Inflammatory Properties

A study in the British Journal of Dermatology (1963) investigated fluperolone's anti-inflammatory activity. The trial compared fluperolone with other steroids like hydrocortisone and triamcinolone. It was found that fluperolone had a significant anti-inflammatory effect, indicating its potential use in conditions where inflammation is a key symptom (Sneddon, 1963).

properties

IUPAC Name

[(2S)-1-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-1-oxopropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-13(31-14(2)26)20(29)23(30)10-8-17-18-6-5-15-11-16(27)7-9-21(15,3)24(18,25)19(28)12-22(17,23)4/h7,9,11,13,17-19,28,30H,5-6,8,10,12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPZZKDXAFJLOH-QZIXMDIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895064
Record name Fluperolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluperolone acetate

CAS RN

2119-75-7
Record name Fluperolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2119-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluperolone acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002119757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluperolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,17α-dihydroxy-17-(S)-lactoylandrosta-1,4-dien-3-one 17β-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPEROLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOL7Q9DPF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
MP González, LC Dias, AM Helguera… - Bioorganic & medicinal …, 2004 - Elsevier
A new application of TOPological Sub-structural MOlecular DEsign (TOPS-MODE) was carried out in anti-inflammatory compounds using computer-aided molecular design. Two series …
Number of citations: 39 www.sciencedirect.com
MC Dumasia, DI Chapman, MS Moss… - Biochemical …, 1973 - ncbi.nlm.nih.gov
Antibodies to dexamethasone 21-hemisuccinate conjugated to bovine serum albumin were produced in rabbits. Antisera diluted 1: 3000 bound 50% of 90pg of [1, 2-3 H] …
Number of citations: 24 www.ncbi.nlm.nih.gov
K Bailey, BA Lodge - Journal of Chromatography A, 1978 - Elsevier
Tablets and capsules from Mexican sources are frequently sent to these laboratories for identification and analysis. The recent report by Byrne et al.’prompts us to record our findings, …
Number of citations: 7 www.sciencedirect.com
S Srivastava, S Aleem, NA Ansari, A Kumar… - Journal of Molecular …, 2023 - Elsevier
In the current work (24α-ethylcholest-5, 22E-dien-3-yl-2- mercapto-benzoate) (3) and (11, 17 di-hydroxy-preg-4-ene-3, 20-dione-21-yl-2-mercapto-benzoate) (4) were synthesized from …
Number of citations: 2 www.sciencedirect.com
A Hobson - 2023 - books.google.com
… Fluperolone acetate at 0.1% concentration was shown to have comparable efficacy to 1.0% hydrocortisone [103]. Tixocortol (Fig. 2.9) is a close analogue of cortisol, the C21 hydroxyl of …
Number of citations: 1 books.google.com
AFB Fauzee - 2011 - commons.ru.ac.za
Eczema or dermatitis is the most common dermatological condition accounting for one-third of all diagnoses in the total population surveyed in South Africa. The prevalence of …
Number of citations: 7 commons.ru.ac.za
戀戀驚綫 - ncbi.nlm.nih.gov
I) I PIOIA IN PSYCHI, TRY The curriculum of instruction for the Diploma in Psychiatry is divided into two parts:(a) Part I; a part-time Course is given on one and a half days a week …
Number of citations: 0 www.ncbi.nlm.nih.gov
KJ Child, AF English, HG Gilbert, A Hewitt… - Archives of …, 1968 - jamanetwork.com
Six commercially available topical steroid preparations have been examined for vasoconstrictor activity in man, for systemic anti-inflammatory activity in mice and rats, for progestational …
Number of citations: 53 jamanetwork.com
KYY Lao, DJ Hodgson, B Dawson, PH Buist - Bioorganic & medicinal …, 2005 - Elsevier
… 2 dissolved in dry CDCl 3 is presented in Figure 3A; the amount of 2 (40 nmol, 12 μg) was quantitated through the use of a calibrated, external reference standard (fluperolone acetate). …
Number of citations: 8 www.sciencedirect.com
WL Au - 2010 - commons.ru.ac.za
Currently, clinical trials in patients are required by most regulatory authorities for the assessment of bioequivalence of topical products where the drug is not intended for systemic …
Number of citations: 2 commons.ru.ac.za

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